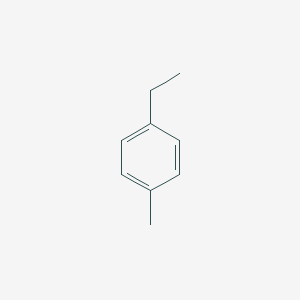

4-Ethyltoluene

Descripción

Propiedades

IUPAC Name |

1-ethyl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-3-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLPEMVDPFPYPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029194 | |

| Record name | 4-Ethyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Reference #1] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Benzene, 1-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11099 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.0 [mmHg] | |

| Record name | 4-Ethyltoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11099 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

622-96-8 | |

| Record name | 1-Ethyl-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyltoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyltoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ETHYLTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6JY83VLB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Catalytic System and Reaction Mechanism

The catalytic system comprises rhodium trichloride hydrate (RhCl₃·nH₂O) , lithium iodide (LiI) , and lithium tetrafluoroborate (LiBF₄) . This trio facilitates the demethoxylation and depolymerization of lignin into ethylbenzene intermediates, which subsequently undergo methylation using methoxy groups derived from lignin itself. The overall reaction pathway can be summarized as:

Key parameters include:

-

Temperature : 80°C

-

Reaction Time : 150 minutes

-

CO Pressure : 2 MPa

-

Solvent : Toluene

Feedstock Variations and Yield Optimization

Feedstock selection critically impacts yield. Organosolv lignin extracted from poplar wood via isopropanol/water treatment demonstrates superior performance compared to raw poplar, as shown below:

Table 1: Yield of this compound from Different Feedstocks

| Feedstock | Yield (%) |

|---|---|

| GVL-lignin | 9.5 |

| Raw poplar | 5.2 |

The higher yield from GVL-lignin is attributed to its reduced structural complexity and enhanced solubility in the reaction medium.

Experimental Procedures and Optimization

Reaction Setup and Workflow

Reactions are conducted in a 15 mL Teflon-lined stainless-steel reactor equipped with magnetic stirring (500 rpm). The standard protocol involves:

Critical Parameters Affecting Yield

-

Catalyst Loading : Increasing RhCl₃·nH₂O beyond 10 mg reduces yield due to agglomeration.

-

Solvent Choice : Toluene outperforms polar solvents like 1,4-dioxane by stabilizing intermediates.

-

CO Pressure : Optimal at 2 MPa; higher pressures favor side reactions.

Table 2: Impact of CO Pressure on Product Distribution

| CO Pressure (MPa) | This compound Yield (%) | Ethylbenzene Yield (%) |

|---|---|---|

| 1 | 6.8 | 12.3 |

| 2 | 9.5 | 8.1 |

| 3 | 7.2 | 5.4 |

Comparative Analysis of Preparation Methods

Traditional Alkylation vs. Renewable Pathways

Conventional methods rely on toluene ethylation using Lewis acids (e.g., AlCl₃), producing isomer mixtures. In contrast, the RhCl₃-LiI-LiBF₄ system offers shape selectivity for the 4-isomer and utilizes lignin—a renewable feedstock—reducing reliance on fossil derivatives.

Energy and Environmental Metrics

-

Energy Efficiency : The renewable method operates at 80°C vs. 120–150°C for traditional processes.

-

Carbon Footprint : Lignin-derived routes sequester carbon, whereas conventional methods emit 2.1 kg CO₂ per kg of product.

Análisis De Reacciones Químicas

Production of 4-Ethyltoluene

This compound is synthesized through the alkylation of toluene with ethylene, catalyzed by Lewis acids such as aluminum chloride . The reaction produces a mixture of isomers, but modified zeolite catalysts enable selective production of the 4-isomer .

Recent advances in renewable chemistry have demonstrated the conversion of lignin into this compound using a rhodium-based catalytic system (RhCl₃-LiI-LiBF₄) . This process involves demethoxylation and depolymerization of lignin to ethylbenzene, which is further methylated to form this compound.

Table 1: Yields from Lignin Conversion

| Feedstock | Yield (%) |

|---|---|

| GVL-lignin | 9.5 |

| Raw poplar | 5.2 |

Oxidation Reactions

This compound undergoes oxidation with strong oxidizing agents such as potassium permanganate or chromium trioxide to form 4-ethylbenzaldehyde or 4-ethylbenzoic acid . These reactions are critical for functionalizing the aromatic ring.

Reaction Conditions:

Substitution Reactions

Electrophilic aromatic substitution dominates the reactivity of this compound, facilitated by directing effects of the ethyl and methyl groups. Key reactions include:

-

Nitration: Nitric acid in sulfuric acid forms 4-nitroethyltoluene .

-

Sulfonation: Sulfuric acid introduces sulfonic acid groups .

-

Halogenation: Chlorine or bromine substitutes benzene hydrogens under acidic conditions .

Table 2: Substitution Products

| Reaction Type | Product | Catalyst/Reagent |

|---|---|---|

| Nitration | 4-Nitroethyltoluene | HNO₃/H₂SO₄ |

| Sulfonation | 4-Sulfoethyltoluene | H₂SO₄ |

| Chlorination | 4-Chloroethyltoluene | Cl₂/HCl |

Catalytic Hydrogenation

Hydrogenation with palladium-on-carbon (Pd/C) reduces the aromatic ring to 4-ethylcyclohexane, a precursor for specialty polymers .

Steam-Enhanced Remediation

In environmental applications, this compound is studied for its role in steam-enhanced remediation of dense non-aqueous phase liquids (DNAPLs).

Table 3: Toxicological Observations

| Exposure Level (mg/m³) | Observed Effects |

|---|---|

| 477 | No significant changes |

| 2337 | Bronchitis, increased mucoproteins |

Aplicaciones Científicas De Investigación

Chemical Production and Synthesis

4-Ethyltoluene is synthesized through the ethylation of toluene, yielding a mixture of isomers, with this compound being the target product. This process typically employs acid catalysts, and advancements have led to the use of modified zeolite catalysts for selective production of the 4-isomer .

Production Process Overview:

- Reaction:

- Catalysts: Acid catalysts or modified zeolites for selectivity.

Industrial Applications

This compound serves multiple roles in industry:

- Additive in Fuels: It is primarily used as an additive in gasoline to enhance performance and octane rating .

- Solvent: Employed as a solvent in various industrial and agricultural products, facilitating processes that require dissolving organic compounds .

- Production of Specialty Polystyrenes: The compound is integral in producing specialty polystyrenes, which are essential in manufacturing various plastic products .

Environmental and Health Research

Research has been conducted to assess the health effects and environmental impact of this compound:

- Toxicological Studies: Investigations indicate that this compound can cause mild skin and eye irritation and respiratory effects when inhaled at high concentrations . A study demonstrated significant changes in lung function and cellular response in rats exposed to this compound over extended periods .

Key Toxicological Findings:

| Exposure Level (mg/m³) | Observed Effects |

|---|---|

| 477 | No significant changes |

| 2337 | Increased mucoprotein levels, bronchitis |

Renewable Production Methods

Recent research has focused on sustainable production methods for this compound from lignin, a renewable resource. A catalytic system using RhCl₃-LiI-LiBF₄ has been shown to effectively convert lignin into this compound, achieving yields up to 9.5% with GVL-lignin as the feedstock . This approach not only provides a renewable source but also reduces dependency on fossil fuels.

Case Study: Toxicity Assessment

A comprehensive study assessed the mutagenic potential of this compound as part of a broader evaluation of Farbasol products. The results indicated no significant genotoxic effects, suggesting a relatively safe profile when handled appropriately .

Case Study: Environmental Remediation

In environmental contexts, this compound has been studied for its role in steam-enhanced remediation technologies aimed at treating dense non-aqueous phase liquids (DNAPLs). The compound's behavior under various conditions provides insights into its persistence and degradation pathways in contaminated environments .

Mecanismo De Acción

The mechanism of action of 4-ethyltoluene involves its interaction with various molecular targets and pathways. For instance, its oxidation products, such as 4-ethylbenzaldehyde, can interact with cellular components, leading to potential toxic effects. The compound’s ability to undergo electrophilic aromatic substitution also suggests its reactivity with nucleophiles in biological systems .

Comparación Con Compuestos Similares

Table 1: Key Properties of Ethyltoluene Isomers

| Property | This compound | 2-Ethyltoluene | 3-Ethyltoluene |

|---|---|---|---|

| CAS Number | 622-96-8 | 25550-14-5 | 620-14-4 |

| Boiling Point (°C) | 185–187 | 178–180 | 182–184 |

| Flash Point (°C) | 43 | ~40 | ~42 |

| Biodegradability* | Slow | None | Rapid |

Biodegradability in *Pseudomonas putida mt-2 cultures.

Cymenes (Isopropyltoluenes)

Cymenes (meta- and para-isopropyltoluene) share structural similarities but differ in stability and applications:

- Synthesis : Produced via toluene isopropylation using AlCl₃–HCl or Beta zeolites, contrasting with this compound’s ethylene-based alkylation .

- Stability : Meta-cymene is thermodynamically more stable than para-cymene, analogous to trends in ethyltoluene isomer stability .

- Applications : Cymenes are intermediates for cresol production, whereas this compound is used in polymer synthesis .

Ethylbenzene and Xylenes

- Volatility : this compound (flash point: 43°C) is less volatile than ethylbenzene (flash point: 15°C) but more volatile than xylenes (flash point: 25–27°C) .

- Environmental Presence : Ethylbenzene and xylenes are more prevalent in occupational exposures (e.g., firefighting), while this compound is rarely detected above method detection limits .

- Toxicity : Ethylbenzene is classified as a WGK 2 (moderate water hazard), whereas this compound is WGK 3 (high water hazard) .

Table 2: Environmental and Health Impact Comparison

Diffusion and Solubility

Actividad Biológica

4-Ethyltoluene (4-ET) is an aromatic hydrocarbon that has garnered attention due to its biological activity and potential health impacts. This article synthesizes recent research findings, case studies, and data on the biological effects of 4-ET, particularly focusing on its toxicity, metabolic effects, and implications for human health.

This compound has the chemical formula and is classified as a derivative of toluene with an ethyl group attached to the para position. Its structure can be represented as follows:

Inhalation and Oral Exposure Studies

Research indicates that inhalation exposure to 4-ET can lead to various toxicological effects. A study reported that exposure at concentrations of 979 ppm resulted in significant alterations in liver and gonadal weights in male and female rats, suggesting hepatotoxicity and potential reproductive toxicity . Additionally, oral gavage studies at a dose of 300 mg/kg/day for 13 weeks revealed adverse effects such as testicular atrophy, changes in body weight, and alterations in hematological parameters .

Table 1: Summary of Toxicological Findings from Various Studies

| Study Type | Exposure Route | Dose/Concentration | Observed Effects |

|---|---|---|---|

| Inhalation Study | Inhalation | 979 ppm | Increased liver weight, reduced gonad weight |

| Oral Gavage Study | Oral | 300 mg/kg/day | Testicular atrophy, changes in body weight |

| Skin/Irritation Study | Dermal | Not specified | Mild irritancy in skin and eyes |

Impact on Immune Cells

Inhalation exposure to 4-ET has been associated with changes in immune cell populations. Specifically, there were noted increases in macrophages, leukocytes, and lymphocytes in bronchoalveolar lavage fluid following exposure . This suggests a possible inflammatory response triggered by the compound.

Metabolic Effects

Studies utilizing liver cell models have shown that 4-ET affects cellular metabolism. The compound was found to increase inflammatory signaling pathways and modulate mitochondrial respiration, leading to enhanced cell metabolic signaling . These findings indicate that 4-ET may disrupt normal cellular functions and contribute to metabolic disorders.

Table 2: Metabolic Effects of this compound on Liver Cells

| Effect | Observation |

|---|---|

| Cell Survival | Decreased survival rates in treated cells |

| Inflammatory Signaling | Increased expression of inflammatory markers |

| Mitochondrial Respiration | Altered oxygen consumption rates |

Developmental and Reproductive Toxicity

The developmental toxicity of 4-ET was highlighted in studies where repetitive oral administration led to significant changes in reproductive parameters. Notably, decreased spermatogenesis was observed alongside clinical chemistry alterations indicative of liver dysfunction . These findings raise concerns regarding the compound's implications for reproductive health.

Case Studies and Environmental Exposure

Environmental assessments have detected 4-ET in various contexts, including contaminated sites. For instance, a health consultation report indicated that indoor air levels were significantly below established health screening values, suggesting minimal immediate risk from ambient exposure . However, the potential for long-term health effects remains a concern due to its presence in environmental matrices such as fuel oils and automobile exhaust.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying 4-ethyltoluene in environmental samples?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is the primary method, leveraging retention indices and fragmentation patterns. For example, this compound can be distinguished from its isomers (e.g., m-ethyltoluene) using specific column phases (e.g., Agilent DB-5) and temperature gradients . Calibration standards, such as 100 µg/mL solutions in methanol, are critical for quantification, with detection limits as low as 0.58 ppbV in soil vapor studies . Ensure method validation through replicate analyses and blank controls to minimize contamination risks .

Q. How can researchers synthesize and characterize this compound in laboratory settings?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis, purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For novel compounds, provide full spectral data and elemental analysis; for known compounds, cross-reference retention times with GC/MS libraries .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported environmental concentrations of this compound across studies?

- Methodological Answer : Discrepancies (e.g., 2.1 ppbV vs. non-detects in soil vapor studies ) often stem from differences in sampling conditions (e.g., temperature, soil porosity) or analytical limits. Address this by:

- Conducting site-specific calibration using field blanks.

- Reporting limits of detection (LOD) and quantification (LOQ) with method details (e.g., GC/MS parameters).

- Applying statistical tools (e.g., ANOVA) to assess variability between replicates .

Q. What experimental strategies optimize the separation of this compound from co-eluting isomers in complex mixtures?

- Methodological Answer : Use multidimensional chromatography (e.g., heart-cutting GC-GC) or advanced column phases (e.g., ionic liquid-based columns) to enhance resolution. For instance, m- and p-ethyltoluene isomers exhibit distinct retention times on polar columns (e.g., DB-Wax) under programmed temperature conditions . Validate separation efficiency using synthetic mixtures and spectral deconvolution software.

Q. How can degradation pathways of this compound in environmental matrices be systematically investigated?

- Methodological Answer : Design microcosm experiments under controlled aerobic/anaerobic conditions, monitoring degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use isotopic labeling (e.g., ¹³C-4-ethyltoluene) to trace metabolic intermediates. Pair with metagenomic analysis to identify microbial consortia involved in degradation .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing low-concentration this compound data with high variability?

- Methodological Answer : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Use error propagation models to account for uncertainties in sampling and instrumentation. For datasets near detection limits, employ censored data methods (e.g., Kaplan-Meier estimation) .

Q. How should researchers design experiments to study the volatility of this compound in subsurface environments?

- Methodological Answer : Simulate subsurface conditions using headspace analysis chambers. Measure vapor-phase concentrations via passive samplers (e.g., thermal desorption tubes) and correlate with temperature/humidity gradients. Include control experiments with inert matrices (e.g., sand) to isolate matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.